2-(Phenylformamido)pentanedioic acid
Overview
Description
2-(Phenylformamido)pentanedioic acid, also known as N-benzoylglutamic acid, is a synthetic compound with the molecular formula C12H13NO5 and a molecular weight of 251.24 g/mol . This compound has garnered attention in the scientific community due to its potential therapeutic and environmental applications.
Mechanism of Action
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a melting point of 155-156 degrees celsius . These properties may affect the compound’s bioavailability and its ability to reach its targets in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Phenylformamido)pentanedioic acid. For example, the compound’s stability may be affected by factors such as temperature and pH . Additionally, the compound’s efficacy may be influenced by the presence of other chemicals or substances in the body.
Biochemical Analysis
Biochemical Properties
2-(Phenylformamido)pentanedioic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glutamate receptors and transporters, influencing the glutamatergic signaling pathways. The nature of these interactions involves binding to the active sites of enzymes, thereby modulating their activity. Additionally, this compound can form complexes with metal ions, which may further influence its biochemical properties .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving glutamate. This compound can modulate gene expression by acting on transcription factors and other regulatory proteins. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the target molecules. For example, this compound has been found to inhibit certain enzymes involved in the glutamate metabolism, leading to changes in the levels of glutamate and related metabolites. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Its effects on cellular function can change over extended periods, particularly in in vitro and in vivo studies. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, which may have implications for its use in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to modulate glutamate signaling and metabolism without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including neurotoxicity and metabolic disturbances. These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to glutamate metabolism. It interacts with enzymes such as glutamate dehydrogenase and glutamine synthetase, influencing the flux of metabolites through these pathways. Additionally, this compound can affect the levels of key metabolites, such as glutamate and glutamine, thereby modulating overall metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through glutamate transporters, which facilitate its entry into the cytoplasm. Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation. These interactions are crucial for its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it exerts its effects on metabolic and signaling pathways. The localization of this compound within these compartments is essential for its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylformamido)pentanedioic acid typically involves the reaction of glutamic acid with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Phenylformamido)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(Phenylformamido)pentanedioic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-Phenylglutamic acid: Similar structure but lacks the formamido group.
N-Benzoylaspartic acid: Similar structure but with aspartic acid instead of glutamic acid.
Uniqueness
2-(Phenylformamido)pentanedioic acid is unique due to its specific amide linkage and phenyl group, which confer distinct chemical properties and biological activities. Its ability to inhibit farnesyltransferase sets it apart from other similar compounds, making it a valuable compound in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
2-benzamidopentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c14-10(15)7-6-9(12(17)18)13-11(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJXPACOXRZCCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20983220 | |
Record name | N-[Hydroxy(phenyl)methylidene]glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20983220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6460-81-7, 6094-36-6 | |
Record name | N-Benzoylglutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6460-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzoyl-DL-glutamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006460817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6094-36-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403570 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[Hydroxy(phenyl)methylidene]glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20983220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzoyl-DL-glutamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.614 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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